molecular formula C10H17NO4 B1590625 Diethyl pyrrolidine-2,5-dicarboxylate CAS No. 41994-50-7

Diethyl pyrrolidine-2,5-dicarboxylate

Cat. No.: B1590625
CAS No.: 41994-50-7
M. Wt: 215.25 g/mol
InChI Key: XDYNGPAGOCWBMK-UHFFFAOYSA-N
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Description

Diethyl pyrrolidine-2,5-dicarboxylate is a chemical compound with the linear formula C10H17NO4 . It is a colorless to yellow liquid and has a molecular weight of 215.25 . It was first described in 1886 and has since been prepared by a variety of methods . It has found uses in medicinal chemistry as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines for the treatment of proliferative disorders and as potential Janus kinase inhibitors .


Synthesis Analysis

The synthesis of this compound involves an unexpected base-induced ring contraction from a 1,4-thiazine precursor . The compound was obtained in moderate yield by this new and unexpected route .


Molecular Structure Analysis

The molecular structure of this compound shows bond lengths and angles within the expected range . A slight inequivalence in the dimensions around the two ester carbonyls reflects the fact that one is involved in hydrogen bonding and the other is not .


Chemical Reactions Analysis

The chemical reactions involving this compound are quite interesting. For instance, it has been reported that pyrrole dicarboxylates can be rapidly and selectively reduced to the corresponding mono-alcohol using 3 eq of diisobutylaluminum hydride at 0°C .


Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid . It has a molecular weight of 215.25 . The InChI Code is 1S/C10H17NO4/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3 .

Scientific Research Applications

Synthesis and Structural Studies

  • Diethyl pyrrolidine-2,5-dicarboxylate has been used as a starting material for synthesizing various compounds. One study detailed the synthesis of derivatives from diethyl ester of 2,5-pyrrolidine dicarboxylic acid, exploring its structural aspects (Fontanella et al., 1984).
  • Another research focused on the preparation and structural analysis of this compound derivatives, contributing to understanding their tautomeric structures (Li, Larsen, & Brooker, 2003).

Novel Synthetic Methodologies

  • Innovative methods for synthesizing derivatives of this compound have been developed. For instance, a study presented a new approach for synthesizing diethyl 5-alkyl/aryl/heteroaryl substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates (More et al., 2011).

Reactions and Oxidations

  • Research has also focused on the reaction of this compound with various agents. One study examined its reaction with morpholine, pyrrolidine, piperidine, and dimethylamine in the presence of copper(II) acetate to produce 6-aminoazulene derivatives (Kikuchi, Maki, & Saito, 1978).
  • Another study investigated its aqueous basic oxidation, providing insights into the compound's reactivity and potential applications (Campaigne & Shutske, 1974).

Chiral Auxiliaries and Catalysis

  • This compound derivatives have been utilized as chiral auxiliaries. A study demonstrated its effectiveness in the asymmetric acylation of carboxamide enolates and the stereoselective reduction of 2-alkyl-3-oxo amides (Ito, Katsuki, & Yamaguchi, 1984).

Applications in Cosmetics and Medicine

  • The compound has also found applications in cosmetic science. For example, a combination of pyridine-2, 4-dicarboxylic acid diethyl ester and resveratrol was studied for its potential to improve hair density (Juchaux et al., 2020).

Binding and Interactions

  • Studies have also explored its binding behavior and interactions. One study synthesized bis-amidopyrrole derivatives of pyrrole-2,5-diacetic acid and investigated their effective anion receptor properties in solution (Li, Evans, Larsen, Gale, & Brooker, 2004).

Safety and Hazards

The safety data sheet for Diethyl pyrrolidine-2,5-dicarboxylate suggests that it should be stored at 4°C and protected from light . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the person should be moved into fresh air . If swallowed, the mouth should be rinsed with water .

Properties

IUPAC Name

diethyl pyrrolidine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYNGPAGOCWBMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70530223
Record name Diethyl pyrrolidine-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41994-50-7
Record name 2,5-Pyrrolidinedicarboxylic acid, 2,5-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41994-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl pyrrolidine-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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